Adenosine dialdehyde
CAS No.: 34240-05-6
Cat. No.: VC0005384
Molecular Formula: C10H11N5O4
Molecular Weight: 265.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 34240-05-6 |
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Molecular Formula | C10H11N5O4 |
Molecular Weight | 265.23 g/mol |
IUPAC Name | 2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-hydroxypropanal |
Standard InChI | InChI=1S/C10H11N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h1,3-7,17H,2H2,(H2,11,12,13) |
Standard InChI Key | ILMNSCQOSGKTNZ-UHFFFAOYSA-N |
SMILES | C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N |
Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N |
Appearance | Assay:≥95%A crystalline solid |
Chemical and Structural Properties of Adenosine Dialdehyde
Molecular Characteristics
Adenosine dialdehyde is derived from adenosine through periodate oxidation, which introduces aldehyde groups at the 2' and 3' positions of the ribose moiety . This structural modification is pivotal to its biological activity, enabling interactions with enzymes involved in methylation and nucleic acid metabolism. Key physicochemical properties include:
The compound’s insolubility in aqueous solutions necessitates the use of dimethyl sulfoxide (DMSO) for in vitro applications . Its stability under storage conditions (-20°C for 3 years in powder form) ensures practicality in laboratory settings .
Structural Implications for Function
The aldehyde groups in AdOx facilitate covalent interactions with nucleophilic residues in target enzymes, particularly SAHH. This interaction disrupts the enzyme’s ability to hydrolyze S-adenosylhomocysteine (AdoHcy), leading to intracellular accumulation of AdoHcy—a potent feedback inhibitor of S-adenosylmethionine (AdoMet)-dependent methyltransferases . This mechanism underpins AdOx’s role in modulating epigenetic marks, such as histone methylation, and its broader effects on cellular differentiation and apoptosis.
Mechanisms of Action: Methylation Inhibition and Epigenetic Modulation
Inhibition of S-Adenosylhomocysteine Hydrolase
AdOx exerts its primary effect by irreversibly inhibiting SAHH, an enzyme responsible for cleaving AdoHcy into adenosine and homocysteine . The resultant accumulation of AdoHcy competitively inhibits methyltransferases that rely on AdoMet as a methyl donor. This disruption affects multiple cellular processes:
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Histone Methylation: AdOx reduces monomethylation and dimethylation of histone H3 at lysine 9 (H3K9me1/me2), as demonstrated in prostate cancer cells .
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Protein Arginine Methylation: Methylarginine-specific antibodies reveal decreased methylarginine levels in AdOx-treated cells, though stable methylation marks persist .
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DNA Methylation: Indirect effects on DNA methyltransferases may alter gene silencing patterns, though this requires further investigation.
Downstream Cellular Effects
The inhibition of methyltransferases triggers a cascade of phenotypic changes:
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Cell Cycle Arrest: In HTLV-1-transformed lymphocytes, AdOx induces G2/M phase arrest and apoptosis, linked to stabilization of IκBα and suppression of NF-κB signaling .
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Differentiation Induction: AdOx promotes differentiation of HL-60 promyelocytic cells into granulocytes, an effect reversed by homocysteine supplementation .
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Anti-Invasive Effects: By suppressing matrix metalloproteinase-9 (MMP-9) expression, AdOx inhibits invasion in breast cancer (MDA-MB-231) and glioblastoma (U87) cell lines .
Therapeutic Applications in Oncology
Prostate Cancer
AdOx exhibits promising activity against prostate cancer, including castration-resistant variants. Key findings include:
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Androgen Receptor (AR) Suppression: In LNCaP and PC-3 cells, AdOx reduces AR expression by 60–80%, correlating with decreased H3K9 methylation at the AR promoter .
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In Vivo Efficacy: Mouse xenograft models show 70% reduction in tumor volume after AdOx treatment (20 mg/kg/day), with no significant hematological toxicity .
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Synergy with Androgen Deprivation: Combined use with anti-androgens may enhance therapeutic outcomes, though clinical trials are pending.
Hematological Malignancies
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Leukemia: AdOx prolongs survival in L1210 leukemia-bearing mice by 40% via inhibition of DNA replication .
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Lymphoma: In HTLV-1-associated lymphomas, AdOx reactivates p53 and induces apoptosis through NF-κB pathway inhibition .
Solid Tumors
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Breast Cancer: AdOx reduces MMP-9-mediated invasion by 50% in MDA-MB-231 cells, independent of estrogen receptor status .
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Neuroblastoma: Steady-state infusion inhibits murine neuroblastoma growth without suppressing hematopoiesis .
In Vitro and In Vivo Pharmacological Profiles
In Vitro Activity
In Vivo Efficacy
Challenges and Future Directions
While AdOx demonstrates broad anti-neoplastic activity, several challenges warrant attention:
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Solubility Limitations: Poor aqueous solubility complicates formulation for intravenous delivery .
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Off-Target Effects: Chronic use may perturb methylation-dependent processes in normal cells, necessitating targeted delivery systems.
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Combination Therapies: Synergy with DNA-demethylating agents (e.g., azacitidine) or histone deacetylase inhibitors remains unexplored.
Future research should prioritize pharmacokinetic optimization and clinical validation, particularly in castration-resistant prostate cancer and invasive solid tumors.
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